ethyl 5-ethyl-2-(isobutyrylamino)-3-thiophenecarboxylate
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Overview
Description
- Ethyl 5-ethyl-2-(isobutyrylamino)-3-thiophenecarboxylate is a compound with potential applications in various fields of chemistry. Its structure and properties have been a subject of study in recent years.
Synthesis Analysis
- The synthesis of related compounds often involves multicomponent reactions and cyclization processes. For example, a similar compound, ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized using cyclization of thioamide with chloroacetoacetate, achieving a yield above 60% (Tang Li-jua, 2015).
Molecular Structure Analysis
- The molecular structure of such compounds is typically established using spectroscopic methods like IR, 1H NMR, and MS spectra. For example, the structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was determined using these methods (Heng-Shan Dong & B. Quan, 2000).
Chemical Reactions and Properties
- Compounds like ethyl 5-ethyl-2-(isobutyrylamino)-3-thiophenecarboxylate often participate in reactions forming complexes with metal ions or undergoing condensation reactions. An example is the synthesis of complexes with Co(II), Cu(II), and Zn(II) using a similar compound (Y. Sherif & N. Hosny, 2014).
Physical Properties Analysis
- The crystal and molecular structure of related compounds, such as 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, has been studied to understand their physical properties. These studies often focus on molecular geometry, hydrogen bonding, and weak interactions (D. Dey et al., 2012).
Chemical Properties Analysis
- The chemical properties of these compounds can be characterized using various spectroscopic and structural analysis methods. For example, the structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was elucidated using X-ray diffraction and FT-IR, 1H, and 13C NMR spectra (A. Pekparlak et al., 2018).
properties
IUPAC Name |
ethyl 5-ethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-5-9-7-10(13(16)17-6-2)12(18-9)14-11(15)8(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQJGIVHAURZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbethoxy-5-ethyl-2-thienyl)-2-methylpropanamide |
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